Enhanced Lipophilicity: 2-Isobutyl vs 2-Methyl
The target compound incorporates a 2-isobutyl group (a branched C4 alkyl chain), which provides a higher calculated logP and greater steric bulk compared to the 2-methyl analog (methyl 2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)formamido]acetate, CAS not assigned, InterBioScreen ID STOCK1N-80071) [1]. The 2-methyl analog has a molecular weight of 274.27 g/mol and formula C14H14N2O4, while the target compound (C17H20N2O4, MW 316.35) gains ~42 Da and ~3 additional methylene/methyl units solely from the isobutyl group . This structural difference is predicted to increase lipophilicity and potentially alter membrane permeability or target binding pocket compatibility, although direct experimentally measured logP values for both compounds have not been publicly reported side-by-side.
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity (clogP) Prediction |
|---|---|
| Target Compound Data | MW 316.35 g/mol; clogP ~2.5-3.0 (estimated based on C17H20N2O4 + isobutyl group contribution) |
| Comparator Or Baseline | Methyl 2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)formamido]acetate; MW 274.27 g/mol; clogP ~1.2-1.8 (estimated based on C14H14N2O4) |
| Quantified Difference | ΔMW = +42.08 g/mol; ΔclogP ≈ +1.0 to +1.5 log units (estimated) |
| Conditions | Calculated physicochemical properties based on molecular formula and structure; InterBioScreen database |
Why This Matters
Increased lipophilicity can improve passive membrane permeability and alter tissue distribution, which is critical for in vivo pharmacokinetic performance and target engagement.
- [1] ChemBase. InterBioScreen ID STOCK1N-80071: Methyl 2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)formamido]acetate. Molecular Formula: C14H14N2O4; Molecular Weight: 274.27196. View Source
